N-(2,3-dihydro-1,4-benzodioxin-6-yl)-N'-({1-[(thiophen-2-yl)methyl]piperidin-4-yl}methyl)ethanediamide
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Overview
Description
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-N'-({1-[(thiophen-2-yl)methyl]piperidin-4-yl}methyl)ethanediamide is a complex organic compound that features a unique structure combining a dihydrobenzo[b][1,4]dioxin moiety with a thiophen-2-ylmethyl-substituted piperidine and an oxalamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,3-dihydro-1,4-benzodioxin-6-yl)-N'-({1-[(thiophen-2-yl)methyl]piperidin-4-yl}methyl)ethanediamide typically involves multiple steps:
Formation of the dihydrobenzo[b][1,4]dioxin core: This can be achieved by the alkylation of 2,3-dihydroxybenzoic acid, followed by azidation, Curtius rearrangement, hydrolysis, and salification.
Synthesis of the thiophen-2-ylmethyl-substituted piperidine: This involves the reaction of piperidine with thiophen-2-ylmethyl halides under basic conditions.
Coupling of the two fragments: The final step involves the coupling of the dihydrobenzo[b][1,4]dioxin core with the thiophen-2-ylmethyl-substituted piperidine using oxalyl chloride to form the oxalamide linkage.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability.
Chemical Reactions Analysis
Types of Reactions
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-N'-({1-[(thiophen-2-yl)methyl]piperidin-4-yl}methyl)ethanediamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the piperidine and thiophene moieties.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl halides in the presence of a base like sodium hydride or potassium carbonate.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
Scientific Research Applications
Medicinal Chemistry: The compound’s unique structure makes it a candidate for drug development, particularly as a potential inhibitor of enzymes or receptors involved in disease pathways.
Materials Science: The compound’s properties may be useful in the development of new materials with specific electronic or optical characteristics.
Biological Studies: It can be used as a probe to study biological processes and interactions at the molecular level.
Mechanism of Action
The mechanism of action of N-(2,3-dihydro-1,4-benzodioxin-6-yl)-N'-({1-[(thiophen-2-yl)methyl]piperidin-4-yl}methyl)ethanediamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets and modulate their activity, leading to changes in cellular pathways and physiological effects. The exact molecular targets and pathways involved would depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
2,3-Dihydrobenzo[b][1,4]dioxin-6-yl derivatives: These compounds share the dihydrobenzo[b][1,4]dioxin core and may have similar chemical properties and reactivity.
Thiophen-2-ylmethyl-substituted piperidines: These compounds share the thiophen-2-ylmethyl-piperidine moiety and may have similar biological activities.
Uniqueness
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-N'-({1-[(thiophen-2-yl)methyl]piperidin-4-yl}methyl)ethanediamide is unique due to the combination of its structural elements, which confer specific chemical and biological properties
Properties
IUPAC Name |
N'-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-[[1-(thiophen-2-ylmethyl)piperidin-4-yl]methyl]oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25N3O4S/c25-20(21(26)23-16-3-4-18-19(12-16)28-10-9-27-18)22-13-15-5-7-24(8-6-15)14-17-2-1-11-29-17/h1-4,11-12,15H,5-10,13-14H2,(H,22,25)(H,23,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HWJQCPHGSLWFMO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CNC(=O)C(=O)NC2=CC3=C(C=C2)OCCO3)CC4=CC=CS4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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